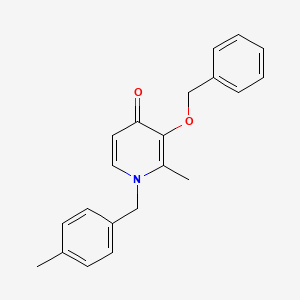

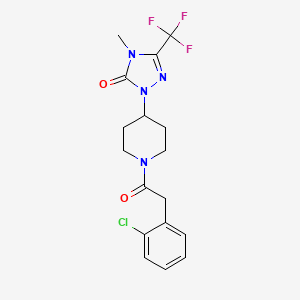

![molecular formula C26H23N3O B2457593 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-22-9](/img/structure/B2457593.png)

1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-tumor properties. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Wissenschaftliche Forschungsanwendungen

Supramolecular Aggregation and Structural Insights

The study of supramolecular aggregation in dihydrobenzopyrazoloquinolines, including compounds structurally related to 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, reveals how substitution patterns influence the dimensionality of supramolecular assemblies. Molecules of these compounds are linked into various complex structures—ranging from cyclic dimers to three-dimensional frameworks—through a combination of hydrogen bonds and C-H...π interactions. This structural diversity illustrates the compound's potential in forming intricate molecular architectures, which could be of interest in materials science and nanotechnology for creating novel supramolecular assemblies (Portilla et al., 2005).

Photophysics and Molecular Logic Switches

The photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, a compound closely related to the one , have been investigated, emphasizing their potential in the development of molecular logic switches. These studies highlight how the compound's solvatochromism, acidochromism, and solid-state fluorescence can be utilized in designing molecular devices that respond to environmental changes, such as pH, making them suitable for applications in molecular electronics and sensing technologies (Uchacz et al., 2016).

Optical Properties for Material Science

Research into the optical absorption and quantum-chemical simulations of 1H-pyrazolo[3,4-b]quinoline derivatives, including the target compound, has provided insights into their electronic structure and light absorption characteristics. These findings are crucial for the development of advanced materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The detailed understanding of how structural modifications affect absorption spectra can guide the design of novel compounds with tailored optical properties for specific applications (Kościen et al., 2003).

Catalysis and Green Chemistry Applications

The compound's framework has also found applications in catalysis and green chemistry. For instance, L-proline-catalyzed synthesis approaches utilizing pyrazolo[3,4-b]quinoline derivatives demonstrate the compound's relevance in facilitating environmentally friendly chemical reactions. These methods emphasize high atom economy and the formation of complex heterocyclic structures through water-based protocols, showcasing the compound's potential in sustainable chemistry practices (Rajesh et al., 2011).

Eigenschaften

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O/c1-16-8-11-24-22(12-16)26-23(15-27-24)25(19-6-5-7-21(14-19)30-4)28-29(26)20-10-9-17(2)18(3)13-20/h5-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPESTMBMDFJWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

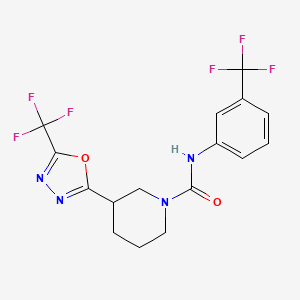

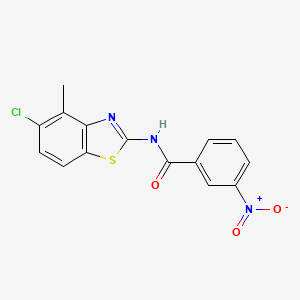

![2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2457513.png)

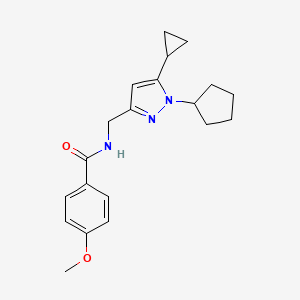

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2457515.png)

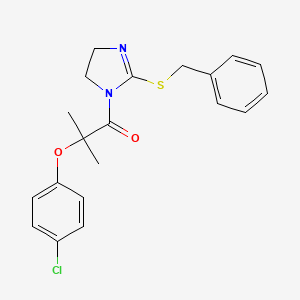

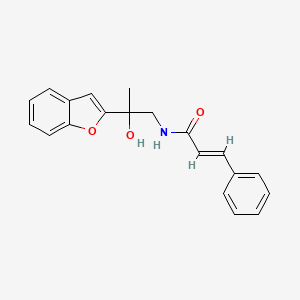

![4-[(Z)-1-(1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-1H-imidazol-5-one](/img/structure/B2457517.png)

![8-Methylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2457519.png)

![3-Bromobenzo[e][1,2,4]triazine](/img/structure/B2457525.png)

![N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B2457530.png)

![3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2457531.png)